

(R)-3-Aminopentanoic acid as a chiral building block in organic synthesis

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Compound of Interest

Compound Name: (R)-3-Aminopentanoic acid

Cat. No.: B141092

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Application Notes: (R)-3-Aminopentanoic Acid as a Chiral Building Block

(R)-3-Aminopentanoic acid is a chiral β -amino acid that serves as a versatile and valuable building block in modern organic synthesis. Its stereochemically defined structure is crucial for the synthesis of complex molecular architectures with specific biological activities, making it highly relevant for researchers in medicinal chemistry and drug development.

Introduction

(R)-3-Aminopentanoic acid, a non-proteinogenic β -amino acid, provides a unique structural motif for the synthesis of peptidomimetics, pharmaceuticals, and other bioactive compounds. Unlike their α -amino acid counterparts, peptides incorporating β -amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. The defined stereochemistry at the β -carbon is essential for controlling the three-dimensional structure and, consequently, the biological function of the target molecules.

Key Applications

- β -Peptide and Peptidomimetic Synthesis: The primary application of **(R)-3-aminopentanoic acid** is in the synthesis of β -peptides. These polymers fold into stable, predictable secondary structures (helices, sheets, and turns) and are resistant to proteolysis. This stability makes them attractive candidates for developing novel therapeutic agents.

- **Synthesis of β -Lactams:** β -Amino acids are key precursors for the synthesis of β -lactams, the core structural unit of widely used antibiotics like penicillins and cephalosporins.^[1] The cyclization of activated **(R)-3-aminopentanoic acid** derivatives provides a direct route to chiral 4-ethyl-azetidin-2-ones, which can be further functionalized.
- **Chiral Ligands and Auxiliaries:** The amino and carboxylic acid functionalities can be derivatized to create chiral ligands for asymmetric catalysis or chiral auxiliaries to control stereoselectivity in various chemical transformations.

Quantitative Data

The following table summarizes typical reaction outcomes for the key transformations involving **(R)-3-aminopentanoic acid** and similar β -amino acids. Yields and stereochemical purity are highly dependent on specific substrates, reagents, and reaction conditions.

Reaction Type	Starting Material	Reagents	Product	Typical Yield (%)	Notes
N-Protection	(R)-3-Aminopentanoic acid	(Boc) ₂ O, Base (e.g., Et ₃ N, NaOH)	N-Boc-(R)-3-Aminopentanoic acid	>90%	A common and high-yielding reaction to prepare the amino acid for coupling. [2] [3]
Amide Coupling	N-Boc-(R)-3-Aminopentanoic acid	Amine, Coupling Agent (EDC/HOBt, HATU), Base (DIPEA)	Dipeptide/Amine	60-95%	Yield varies based on the steric hindrance of the coupling partners and the chosen reagent. [4] [5]
β-Lactam Formation	Activated (R)-3-Aminopentanoic acid derivative	Dehydrating/Cyclization Agent (e.g., Mukaiyama's reagent)	4-ethyl-azetidin-2-one derivative	70-90%	Intramolecular cyclization is generally efficient for forming the strained 4-membered ring. [1] [6]

Note: The yields presented are representative values found in the literature for these reaction types and may not correspond to experiments performed with **(R)-3-aminopentanoic acid** specifically.

Experimental Protocols

Herein are detailed methodologies for common synthetic transformations of **(R)-3-aminopentanoic acid**.

Protocol 1: N-Boc Protection of (R)-3-Aminopentanoic Acid

This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, a crucial step before activating the carboxyl group for amide bond formation.[\[7\]](#)

Materials:

- **(R)-3-Aminopentanoic acid**
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dioxane
- Water
- Triethylamine (Et₃N)
- 5% Aqueous citric acid solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Dissolve **(R)-3-aminopentanoic acid** (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.
- Add triethylamine (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.[\[3\]](#)
- To the stirring solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).[\[3\]](#)

- Continue stirring the reaction mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, dilute the mixture with water.
- Transfer the mixture to a separatory funnel and wash twice with ethyl acetate to remove unreacted (Boc)₂O and byproducts.^[3]
- Cool the aqueous layer in an ice bath and acidify to pH 2-3 by adding 5% aqueous citric acid solution.
- Extract the product from the acidified aqueous layer three times with ethyl acetate.^[3]
- Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-(R)-3-aminopentanoic acid.

Safety Precautions:

- Perform all operations in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Triethylamine is corrosive and flammable. Di-tert-butyl dicarbonate is a lachrymator. Handle with care.

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

This protocol details the coupling of N-protected (R)-3-aminopentanoic acid with a primary amine (e.g., an amino acid ester) to form a dipeptide, a fundamental reaction in peptide synthesis.^[8]

Materials:

- N-Boc-(R)-3-aminopentanoic acid (from Protocol 1)
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- 1-Hydroxybenzotriazole (HOBr)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- 1 M Aqueous hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-(R)-3-aminopentanoic acid (1 equivalent) in anhydrous DMF.
- Add HOBr (1.1 equivalents) and EDC·HCl (1.1 equivalents) to the solution. Stir at room temperature for 10 minutes to pre-activate the carboxylic acid.
- In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in DMF and add DIPEA (2.2 equivalents) to neutralize the salt and form the free amine.
- Add the free amine solution to the activated carboxylic acid mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

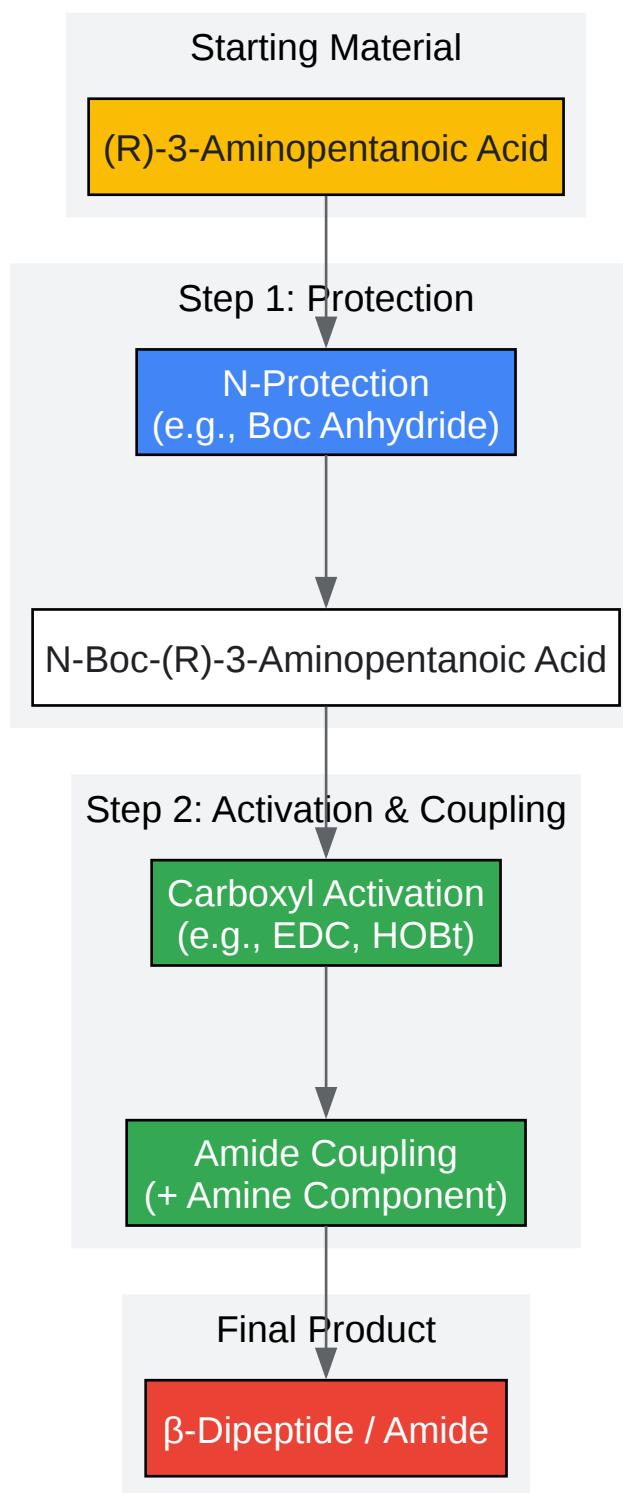
- Purify the crude product by column chromatography on silica gel to obtain the desired dipeptide.

Safety Precautions:

- EDC·HCl and HOBt are irritants; avoid inhalation and skin contact.
- DIPEA is a corrosive and flammable base.
- Work in a well-ventilated fume hood and wear appropriate PPE.

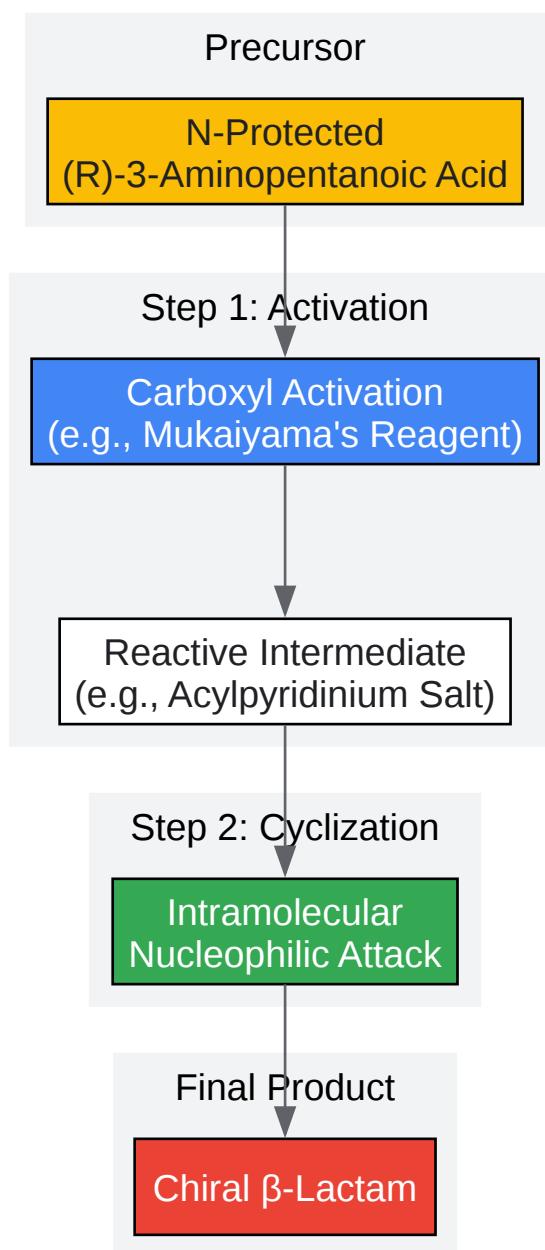
Visualizations

The following diagrams illustrate the synthetic utility of **(R)-3-aminopentanoic acid**.



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Caption: General workflow for utilizing **(R)-3-aminopentanoic acid** in peptide synthesis.



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Caption: Synthetic workflow for the formation of a β -lactam ring from a β -amino acid.

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